3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1017273-59-4
VCID: VC2695745
InChI: InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H,1H3,(H,10,11)
SMILES: CC1=C(SC2=NC=CN12)C(=O)O
Molecular Formula: C7H6N2O2S
Molecular Weight: 182.2 g/mol

3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid

CAS No.: 1017273-59-4

Cat. No.: VC2695745

Molecular Formula: C7H6N2O2S

Molecular Weight: 182.2 g/mol

* For research use only. Not for human or veterinary use.

3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid - 1017273-59-4

Specification

CAS No. 1017273-59-4
Molecular Formula C7H6N2O2S
Molecular Weight 182.2 g/mol
IUPAC Name 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Standard InChI InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H,1H3,(H,10,11)
Standard InChI Key AQIPOVXEAHMJOU-UHFFFAOYSA-N
SMILES CC1=C(SC2=NC=CN12)C(=O)O
Canonical SMILES CC1=C(SC2=NC=CN12)C(=O)O

Introduction

Chemical Identity and Structural Properties

Basic Identification

3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound featuring a fused ring system containing both thiazole and imidazole moieties. This compound is identified by CAS Registry Number 1017273-59-4 and possesses distinct structural features that contribute to its chemical behavior and potential applications . The compound belongs to the broader family of imidazo[2,1-b]thiazole derivatives, which have demonstrated various biological activities in pharmaceutical research .

Molecular Characteristics

The molecular formula of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid is C7H6N2O2S with a precise molecular weight of 182.20 g/mol . The compound's structure features a 3-methyl substituent on the imidazole ring and a carboxylic acid functional group at position 2, which significantly influences its chemical reactivity and solubility properties . The fused bicyclic system creates a planar structure that affects its interactions with biological targets and its behavior in various chemical reactions.

SupplierProduct NumberQuantityStorage ConditionsPurityClassification
Aladdin ScientificALA-M178762-100mg100 mgRoom temperature≥95%Protein Degrader Building Blocks

Chemical Reactivity and Synthetic Applications

Synthetic Versatility

Based on data from related compounds, 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid serves as an important scaffold for creating more complex molecules with diverse biological activities. Synthetic chemists can modify the core structure to create derivatives with varying substituents, particularly at the 6-position, as evidenced by the existence of compounds such as 6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid and 6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid.

Biological and Pharmaceutical Relevance

Protein Degrader Building Blocks

One of the most significant applications of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid appears to be its use as a building block in the development of protein degraders . Protein degradation has emerged as an important strategy in drug discovery, particularly for targeting proteins that were previously considered "undruggable." Compounds like 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid may serve as structural components in the design of proteolysis-targeting chimeras (PROTACs) or molecular glues that induce protein degradation.

Biological ActivityTarget/ApplicationRelated Derivative Evidence
AnticancerAntiproliferative activity against cancer cell lines6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid derivatives
AntimicrobialPotential antimicrobial propertiesImidazo[2,1-b]thiazole derivatives
Protein DegradationBuilding blocks for targeted protein degradation3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid classification

Structure-Activity Relationships and Derivatives

Key Derivatives

The imidazo[2,1-b]thiazole-2-carboxylic acid scaffold appears to be versatile for derivatization, particularly at the 6-position. Several derivatives have been reported and are commercially available, including:

  • 6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

  • 6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

  • 3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid

These derivatives maintain the core imidazo[2,1-b]thiazole structure while introducing various aryl substituents at the 6-position, which likely modulates their biological activities and physicochemical properties.

Structure-Function Correlations

Future Research Directions

Expanding Applications

Given its classification as a protein degrader building block and the biological activities of related compounds, future research directions for 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid may include:

  • Development of novel targeted protein degradation agents

  • Exploration of structure-activity relationships through systematic derivatization

  • Investigation of specific biological targets and mechanisms of action

  • Optimization of synthetic routes to improve yields and reduce costs

  • Evaluation of additional pharmacological applications beyond those currently identified

Synthetic Challenges and Opportunities

The multi-step synthesis required for 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid and its derivatives presents both challenges and opportunities for synthetic chemists. Future work may focus on developing more efficient and sustainable synthetic routes, potentially employing catalytic methods, flow chemistry, or biocatalysis to improve accessibility of these compounds for research applications.

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